2-(2-oxopyridin-1(2H)-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopyridin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDWZOINPDAWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944492 | |
| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218920-79-7 | |
| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 2 2 Oxopyridin 1 2h Yl Acetonitrile Derivatives
Transformations Involving the Acetonitrile (B52724) Functional Group
The acetonitrile moiety, -CH₂CN, is a key site of reactivity. Its chemical behavior is largely dictated by the acidity of the α-protons located on the methylene (B1212753) bridge and the electrophilic character of the nitrile carbon atom. These features permit a variety of synthetic transformations, including carbanion-mediated bond formation, cycloaddition reactions, and hydrolysis.
Nucleophilic Addition Reactions of the Acetonitrile Carbanion
The methylene protons positioned between the pyridinone ring and the nitrile group exhibit significant acidity. This enhanced acidity arises from the powerful electron-withdrawing nature of the adjacent cyano group, which effectively stabilizes the conjugate base—a carbanion—through both inductive effects and resonance.
When treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), 2-(2-oxopyridin-1(2H)-yl)acetonitrile can be deprotonated to generate a stabilized carbanion. This carbanion serves as a potent carbon nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. nih.govlibretexts.org Key synthetic applications include:
Alkylation: Reaction with various alkyl halides to introduce new alkyl substituents at the α-carbon.
Aldol-Type Addition: Nucleophilic attack on the carbonyl carbon of aldehydes or ketones, leading to the formation of β-hydroxynitriles.
Michael Addition: Conjugate 1,4-addition to α,β-unsaturated carbonyl systems.
Acylation: Reaction with acylating agents like esters or acyl chlorides to introduce a carbonyl moiety.
While specific literature detailing these transformations on this compound is specialized, the underlying reactivity of nitrile-stabilized carbanions is a cornerstone of modern organic synthesis. documentsdelivered.com For example, the related carbanion of phenylacetonitrile (B145931) is known to react with halopyridines in nucleophilic substitution processes. sci-hub.se The general pathway for the addition of the acetonitrile carbanion to a generic carbonyl electrophile involves initial deprotonation, followed by nucleophilic attack on the carbonyl carbon, and a final protonation step during workup to yield the alcohol product.
Cycloaddition Reactions (e.g., Formation of Tetrazoles)
The carbon-nitrogen triple bond of the nitrile group makes it an excellent participant in cycloaddition reactions. A particularly important transformation is the [3+2] cycloaddition with an azide (B81097) source (N₃⁻) to construct the five-membered, nitrogen-rich tetrazole ring. nih.govresearchgate.net This reaction is a robust and widely employed method for synthesizing 5-substituted-1H-tetrazoles, which are highly valued in medicinal chemistry as bioisosteres of carboxylic acids. researchgate.netbohrium.com
In this reaction, the nitrile functions as the dipolarophile, reacting with the azide, which acts as a 1,3-dipole. The application of this reaction to this compound using a reagent like sodium azide would produce 1-((1H-tetrazol-5-yl)methyl)pyridin-2(1H)-one. The efficiency of the cycloaddition is often enhanced by the presence of a Brønsted or Lewis acid catalyst, which activates the nitrile toward attack by the azide nucleophile. organic-chemistry.org
Table 1: Typical Conditions for Nitrile to Tetrazole Conversion
| Catalyst/Reagent System | Solvent | Typical Temperature | Reference |
|---|---|---|---|
| Sodium Azide (NaN₃), Zinc(II) Chloride (ZnCl₂) | Water or Isopropanol | Reflux | organic-chemistry.org |
| Sodium Azide (NaN₃), Ammonium (B1175870) Chloride (NH₄Cl) | Dimethylformamide (DMF) | 100-120 °C | nih.gov |
| Trimethylsilyl Azide (TMSN₃), Dibutyltin Oxide (DBTO) | Toluene | Reflux | nih.gov |
| Sodium Azide (NaN₃), Iodine (I₂) | Dimethylformamide (DMF) | 120 °C | organic-chemistry.org |
Nitrile Hydrolysis and Subsequent Amidation Pathways
The nitrile group can be converted to a carboxylic acid through hydrolysis, which can be performed under either acidic or basic conditions. This reaction proceeds through a common intermediate, 2-(2-oxopyridin-1(2H)-yl)acetamide.
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous acid like HCl or H₂SO₄. The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating attack by water. Subsequent tautomerization and hydrolysis of the resulting amide intermediate yields 2-(2-oxopyridin-1(2H)-yl)acetic acid and an ammonium salt.
Base-Catalyzed Hydrolysis: This pathway involves heating the nitrile with a strong aqueous base such as NaOH. The hydroxide (B78521) ion directly attacks the nitrile carbon. A series of proton transfers, followed by hydrolysis of the amide intermediate, produces the corresponding carboxylate salt (e.g., sodium 2-(2-oxopyridin-1(2H)-yl)acetate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, a final acidification step is necessary.
The resulting carboxylic acid is a versatile precursor for the synthesis of various amides. Standard peptide coupling protocols, which involve activating the carboxylic acid with a reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by the addition of a desired amine, can be employed to form new amide bonds.
Reactivity of the 2-Oxopyridin-1(2H)-yl Heterocyclic System
The 2-pyridone ring is a unique aromatic heterocycle exhibiting dual reactivity. It contains features of an electron-rich π-system, due to the participation of the nitrogen lone pair in aromaticity, as well as an electron-deficient conjugated enone system. This electronic dichotomy governs its susceptibility to electrophilic and nucleophilic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridinone Ring
Nucleophilic Aromatic Substitution (SNAr): The feasibility of SNAr on the 2-pyridone ring requires the presence of a good leaving group (such as a halogen) and a sufficiently electron-poor aromatic system. While the 2-pyridone ring is less electron-deficient than a corresponding pyridinium (B92312) ion, SNAr can occur, especially at positions C4 and C6, which are best able to stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com Research on related N-methylpyridinium ions confirms that positively charged pyridinium systems are excellent substrates for SNAr. nih.gov The use of microwave irradiation has been shown to significantly accelerate SNAr reactions on halopyridines, leading to improved yields and shorter reaction times. sci-hub.se
Functionalization at the Ring Nitrogen and Carbon Positions
Functionalization at Ring Carbons: In addition to classical substitution reactions, direct C-H functionalization and metallation-based methods are primary strategies for modifying the carbon framework of the 2-pyridone ring. rsc.orgnih.gov Directed ortho-metallation, for example, allows for highly regioselective introduction of functional groups. Studies on N-methyl-4-pyridone have shown that lithiation occurs cleanly at the C2 position, allowing the resulting organolithium species to react with a range of electrophiles. rsc.org In the case of this compound, however, the exceptional acidity of the acetonitrile α-protons means that deprotonation would occur there preferentially, precluding direct ring lithiation without prior modification of the side chain.
Functionalization at the Ring Nitrogen: The synthesis of the title compound via N-alkylation of 2-pyridone is itself a prime example of functionalization at the nitrogen position. A key challenge in such reactions is controlling the regioselectivity between N-alkylation and O-alkylation, a consequence of the tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine. The reaction outcome is highly dependent on the choice of base, solvent, and alkylating agent. researchgate.net For instance, bases with large counter-ions, such as cesium carbonate (Cs₂CO₃), are often used to promote selective N-alkylation over O-alkylation. researchgate.net
Table 2: Factors Influencing N- vs. O-Alkylation of 2-Pyridones
| Factor | Favors N-Alkylation | Favors O-Alkylation | Reference |
|---|---|---|---|
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., Ethanol) | researchgate.net |
| Base/Counter-ion | Cs₂CO₃, K₂CO₃ (larger cations) | Ag₂O (silver salts) | researchgate.net |
| Reaction Conditions | Thermodynamic control (higher temp.) | Kinetic control (lower temp.) | - |
| Alkylating Agent | "Soft" electrophiles (e.g., Alkyl Iodides) | "Hard" electrophiles (e.g., Trialkyloxonium salts) | - |
Ring-Opening and Rearrangement Processes
The structural scaffold of this compound, featuring a pyridone ring tethered to an acetonitrile group, presents a fertile ground for intramolecular rearrangements and, under certain conditions, ring-opening reactions. While specific studies on the parent compound are limited in the public domain, analogous transformations in related pyridone-containing systems provide valuable insights into its potential reactivity.
One notable example of such a transformation is the thermal rearrangement observed in complex heterocyclic systems containing a pyridinone core. For instance, studies on 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines have demonstrated a thermal rearrangement in DMSO that proceeds via a proposed ring-opening of the pyran ring, followed by cyclization involving the amino group of the pyridinone. This type of Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism highlights the potential for the pyridone nitrogen to participate in intramolecular cyclization and rearrangement cascades.
Furthermore, the synthesis of certain 2-pyridone derivatives can itself involve ring-opening and closing sequences. For example, the transformation of 4H-pyrans into 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones is proposed to occur through a sequential ring-opening, followed by a ring-closing process. While this is a synthetic route to a pyridone and not a reaction of this compound itself, it underscores the inherent potential for the pyridone ring system to be involved in dynamic equilibria involving ring-opened intermediates.
Computational studies on related nitrogen-containing heterocycles, such as dinitropyridine derivatives, have employed Density Functional Theory (DFT) to investigate reaction mechanisms, including nucleophilic aromatic substitution (SNAr). These studies reveal the utility of computational chemistry in mapping reaction pathways and identifying transition states. Similar computational approaches could be instrumental in predicting the feasibility and mechanisms of ring-opening and rearrangement processes for this compound, particularly in identifying the energetic barriers associated with potential bond cleavages and formations.
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
Thermodynamic profiles, encompassing changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the spontaneity and position of equilibrium for a given reaction. For any potential ring-opening or rearrangement of this compound, the relative stability of the reactant, intermediates, transition states, and products will determine the favorability of the process.
Computational chemistry, particularly DFT calculations, has proven to be a powerful tool for predicting the thermodynamic and kinetic parameters of chemical reactions. By modeling the potential energy surface, it is possible to calculate the energies of stationary points (reactants, products, intermediates) and transition states. This allows for the estimation of key parameters such as activation energies and reaction enthalpies, providing a theoretical basis for understanding the reaction mechanism. For example, computational studies on the SNAr reactions of substituted pyridines have successfully elucidated the role of substituents in stabilizing transition states and lowering activation barriers.
The following table outlines key kinetic and thermodynamic parameters and the typical experimental and computational methods used for their determination, which would be applicable to the study of this compound transformations.
| Parameter | Description | Typical Experimental Method(s) | Typical Computational Method(s) |
| Rate Constant (k) | A measure of the speed of a chemical reaction. | Spectrophotometry (UV-Vis, NMR), Chromatography (HPLC, GC) | Not directly calculated; derived from transition state theory. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Arrhenius plots (from temperature-dependent rate constants) | Calculation of transition state energy relative to reactants. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactants to the transition state. | Eyring plots (from temperature-dependent rate constants) | Calculation of the enthalpy difference between the transition state and reactants. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactants to the transition state. | Eyring plots (from temperature-dependent rate constants) | Calculation of the entropy difference between the transition state and reactants. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from the reactants to the transition state; determines the reaction rate. | Calculated from ΔH‡ and ΔS‡ | Calculation of the Gibbs free energy difference between the transition state and reactants. |
| Enthalpy of Reaction (ΔHrxn) | The overall change in enthalpy of a reaction. | Calorimetry | Calculation of the enthalpy difference between products and reactants. |
| Entropy of Reaction (ΔSrxn) | The overall change in entropy of a reaction. | Not typically measured directly; derived from thermodynamic cycles. | Calculation of the entropy difference between products and reactants. |
| Gibbs Free Energy of Reaction (ΔGrxn) | The overall change in Gibbs free energy of a reaction; determines spontaneity. | Calculated from ΔHrxn and ΔSrxn, or from the equilibrium constant. | Calculation of the Gibbs free energy difference between products and reactants. |
A comprehensive investigation into the reaction kinetics and thermodynamic profiles of key transformations of this compound would provide a foundational understanding of its chemical behavior, enabling the prediction and control of its reactivity in various chemical contexts.
Spectroscopic Characterization and Structural Elucidation of 2 2 Oxopyridin 1 2h Yl Acetonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-oxopyridin-1(2H)-yl)acetonitrile is expected to show distinct signals corresponding to the protons on the pyridinone ring and the methylene (B1212753) protons of the acetonitrile (B52724) substituent. The pyridinone ring protons, being in an unsaturated, heterocyclic environment, would appear in the downfield region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen and carbonyl group and their coupling with adjacent protons. The methylene protons (-CH₂CN) attached to the nitrogen atom are expected to produce a singlet in the range of δ 4.5-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent nitrogen and the nitrile group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the pyridinone ring is the most deshielded, typically appearing far downfield (δ > 160 ppm). iucr.org The sp²-hybridized carbons of the ring would resonate in the δ 105-150 ppm region. iucr.org The carbon of the nitrile group (-C≡N) is expected around δ 115-120 ppm, while the methylene carbon (-CH₂-) signal would appear further upfield, typically in the δ 40-50 ppm range.
2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons on the pyridinone ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms, confirming the C-H connectivity. For instance, it would link the methylene proton singlet to the corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons (like the C=O and C≡N carbons) and for confirming the connection of the acetonitrile group to the nitrogen atom of the pyridinone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridinone C=O | - | > 160 |
| Pyridinone CH | 6.0 - 8.0 | 105 - 150 |
| -CH₂- | 4.5 - 5.5 (singlet) | 40 - 50 |
| -C≡N | - | 115 - 120 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.
The most prominent and diagnostic peaks would include:
Nitrile (C≡N) Stretch: A sharp, intense absorption band in the range of 2240-2260 cm⁻¹. The presence of this band is a clear indicator of the acetonitrile moiety. chemicalbook.comnist.gov
Carbonyl (C=O) Stretch: A strong, sharp absorption corresponding to the amide carbonyl group in the pyridinone ring, typically found between 1640-1680 cm⁻¹. In related 2-pyridone structures, this peak is a defining feature. iucr.orgwikipedia.org
C=C and C-N Stretching: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the conjugated double bonds and C-N bonds within the pyridinone ring.
C-H Stretching: Signals corresponding to the sp² C-H stretching of the ring protons would appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2240 - 2260 |
| Carbonyl (C=O) | Stretching | 1640 - 1680 |
| Alkene (C=C) | Stretching | 1550 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
For this compound (C₇H₆N₂O), the calculated monoisotopic mass is 134.0480 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the elemental composition.
In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecule, [M+H]⁺, at m/z 135.0553. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 157.0372) or the potassium adduct [M+K]⁺ (m/z 173.0112), may also be detected. uni.lu
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. Key fragmentation pathways for the [M+H]⁺ ion of this compound could include:
Loss of the cyanomethyl radical (•CH₂CN), leading to a fragment corresponding to the protonated 2-pyridone ring.
Neutral loss of acetonitrile (CH₃CN) or ketene (B1206846) (CH₂=C=O).
Cleavage of the pyridinone ring, resulting in smaller charged fragments.
The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Ion | Formula | Calculated m/z |
| [M]⁺ | C₇H₆N₂O | 134.0475 |
| [M+H]⁺ | C₇H₇N₂O⁺ | 135.0553 |
| [M+Na]⁺ | C₇H₆N₂ONa⁺ | 157.0372 |
| [M+K]⁺ | C₇H₆N₂OK⁺ | 173.0112 |
Data sourced from PubChemLite. uni.lu
Computational and Theoretical Investigations of 2 2 Oxopyridin 1 2h Yl Acetonitrile
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
Applications of 2 2 Oxopyridin 1 2h Yl Acetonitrile As a Synthetic Building Block
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of 2-(2-oxopyridin-1(2H)-yl)acetonitrile is primarily centered around its active methylene (B1212753) group (the -CH2- between the pyridone ring and the nitrile) and the cyano (-CN) group. These functionalities allow it to participate in a variety of cyclization and condensation reactions, leading to the formation of numerous heterocyclic rings.
Pyridazine (B1198779) and Pyridazinone Derivatives
The active methylene group in this compound is a key feature that enables its use in the synthesis of pyridazine and pyridazinone derivatives. This group can be readily deprotonated by a base, creating a nucleophilic carbanion. This nucleophile can then react with 1,2-dielectrophilic compounds to construct the pyridazine core.
One established strategy for pyridazine synthesis involves the reaction of a compound with an active methylene group with a 1,2-dicarbonyl compound, followed by condensation with hydrazine (B178648). More directly, the active methylene of this compound can be coupled with diazonium salts. This reaction initially forms a hydrazone intermediate. Subsequent intramolecular cyclization of the hydrazone, often promoted by acidic or basic conditions, leads to the formation of a pyridazinone ring, which is a common core in many biologically active molecules. The general synthetic pathway can be adapted to produce a variety of substituted pyridazinones, leveraging the versatility of the 2-oxopyridine (B1149257) moiety. nih.govresearchgate.net
Table 1: Representative Synthesis of Pyridazinone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Class |
|---|---|---|---|
| This compound | Aryl diazonium salt | Base (e.g., Sodium Acetate), Ethanol | Arylhydrazono intermediate |
Pyrazole (B372694) and Pyrazolopyridine Scaffolds
The synthesis of pyrazole and its fused derivatives, such as pyrazolopyridines, can also be achieved using this compound as a starting material. The construction of the pyrazole ring typically requires a 1,3-dicarbonyl equivalent and a hydrazine derivative. nih.govdergipark.org.trslideshare.net
In this context, this compound can be envisioned to first undergo a Claisen-type condensation with an ester to introduce a carbonyl group, forming a β-ketonitrile. This intermediate, possessing the required 1,3-dielectrophilic character, can then be cyclized with hydrazine or substituted hydrazines to yield 5-amino-4-(2-(2-oxopyridin-1(2H)-yl)acetyl)-1H-pyrazoles. Further chemical transformations can then be employed to construct the fused pyridine (B92270) ring, leading to pyrazolopyridine scaffolds. google.comresearchgate.net
Thiazole (B1198619) and Thiazolopyridine Hybrid Structures
Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. sysrevpharm.orgresearchgate.netresearchgate.net To utilize this compound for this purpose, it can be first converted into a key intermediate. For instance, the nitrile group can be treated with hydrogen sulfide (B99878) to form the corresponding thioamide, 2-(2-oxopyridin-1(2H)-yl)ethanethioamide.
This thioamide can then be reacted with various α-haloketones to afford thiazole derivatives bearing the 2-(2-oxopyridin-1-yl)methyl substituent at the 2-position of the thiazole ring. nih.gov The resulting hybrid structures combine the pharmacophores of both the 2-pyridone and thiazole rings. nih.gov Subsequent functionalization and cyclization reactions on the pyridone or thiazole ring can lead to the formation of more complex thiazolopyridine systems. researchgate.net
Oxadiazole and Triazole Containing Compounds
The nitrile functionality of this compound is the primary reactive site for the synthesis of oxadiazole and triazole heterocycles.
For the synthesis of 1,2,4-oxadiazoles, the nitrile is typically first converted into an amidoxime (B1450833). This is achieved by reacting this compound with hydroxylamine. rjptonline.org The resulting N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide can then be acylated with an acyl chloride or a carboxylic acid (using a coupling agent), followed by cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. ijper.orgnih.govnih.gov
To synthesize 1,2,4-triazoles, the nitrile can be used to build precursors like N-acylamidrazones. Alternatively, the active methylene group can be exploited. For example, reaction with carbon disulfide in the presence of a base, followed by alkylation and subsequent reaction with a hydrazine, can lead to triazolethiones. researchgate.netscispace.com Another powerful method is the [3+2] cycloaddition of azides with compounds containing activated C-C triple bonds, which can be synthesized from the starting acetonitrile (B52724). frontiersin.orgnih.gov
Table 2: General Synthesis of 1,2,4-Oxadiazole Derivatives
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Hydroxylamine (NH2OH) | N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide |
| 2 | N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide | Acyl Chloride (R-COCl) | O-Acyl amidoxime intermediate |
Fused and Spiro-Heterocyclic Systems Incorporating the 2-Oxopyridine Moiety
The inherent structure of this compound also allows for the synthesis of more complex fused and spiro-heterocyclic systems. The 2-pyridone ring itself can participate in annulation reactions. For example, functional groups can be introduced onto the pyridone ring, which can then undergo intramolecular cyclization with a side chain derived from the cyanomethyl group to form fused systems like pyrido[1,2-a]pyrimidines or related structures. researchgate.netnih.govmdpi.com
The synthesis of spiro-heterocycles can be envisioned by creating a polyfunctional intermediate from this compound. For instance, Knoevenagel condensation of the active methylene group with a cyclic ketone bearing another reactive group could generate a precursor that, upon subsequent intramolecular reaction, forms a spirocyclic system where one of the rings is attached at the methylene carbon.
Role in Cyanomethylation Reactions for Organic Synthesis
While the name suggests it possesses a cyanomethyl group, the primary role of this compound in synthesis is not as a cyanomethylating agent that transfers the -CH2CN group. Instead, its synthetic utility stems from the reactivity of the α-carbon (the active methylene group). rsc.orgresearchgate.net This carbon is acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridone ring.
Deprotonation of this methylene group generates a stabilized carbanion. This nucleophile can participate in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensation reactions (e.g., Knoevenagel, Thorpe-Ziegler). Through these reactions, the (2-oxopyridin-1-yl)acetonitrile moiety can be introduced into a larger molecule, effectively achieving the addition of a cyanomethyl group that is substituted with a 2-pyridone ring. For example, visible-light-promoted reactions have been used for the direct C-H cyanomethylation of certain heterocycles using bromoacetonitrile, demonstrating a pathway for the formation of cyanomethylated products. nih.gov The carbanion derived from this compound can be expected to undergo similar additions to electrophilic partners.
Utility in the Construction of Complex Organic Molecules and Scaffolds
The chemical compound this compound serves as a versatile and valuable building block in the synthesis of a variety of complex organic molecules and heterocyclic scaffolds. Its unique structure, featuring both a pyridinone ring and a reactive acetonitrile group, allows for a range of chemical transformations, making it an attractive starting material for the construction of novel molecular architectures. The pyridinone moiety offers sites for electrophilic and nucleophilic attack, while the active methylene group of the acetonitrile fragment can participate in various condensation and cyclization reactions.
One of the key applications of this compound is in the synthesis of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their often-observed biological activities and unique photophysical properties. For instance, the compound can be utilized as a precursor for the synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives. These compounds are recognized for their potential as antihypertensive agents, bronchodilators, and antiallergic agents. The synthesis typically involves a multicomponent reaction where an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester react to form an intermediate, which is then cyclized to the final pyrido[1,2-a]pyrimidine structure. researchgate.net
The reactivity of the acetonitrile group in this compound is central to its utility. The active methylene protons can be readily deprotonated by a base, generating a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles, initiating a cascade of reactions that can lead to the formation of complex polycyclic systems. For example, in reactions with carbon disulfide, the initial adduct can undergo further cyclization to form sulfur-containing heterocycles.
Furthermore, the Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles, represents another potential avenue for the application of derivatives of this compound in the synthesis of fused ring systems. By introducing a second nitrile group into the molecule through appropriate functionalization, intramolecular cyclization can lead to the formation of novel nitrogen-containing polycyclic scaffolds.
The versatility of this compound is further demonstrated in its potential use in cycloaddition reactions. The pyridinone ring can act as a diene or a dienophile depending on the reaction conditions and the nature of the reacting partner, paving the way for the construction of intricate bridged and fused ring systems that would be challenging to synthesize through other methods.
While specific, detailed examples of the direct use of this compound in the construction of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The principles of its reactivity suggest its suitability as a key intermediate in the strategic synthesis of such complex targets. The following table summarizes some of the potential synthetic transformations and the resulting complex molecular scaffolds that can be accessed from this compound.
| Reaction Type | Reactant(s) | Resulting Scaffold | Potential Applications |
| Multicomponent Reaction/Cyclization | Aroylacetonitriles, 2-amino-N-heterocycles, Orthoesters | Pyrido[1,2-a]pyrimidines | Antihypertensive, Bronchodilator, Antiallergic |
| Reaction with Carbon Disulfide | Carbon Disulfide | Thiazolo[3,2-a]pyridin-4-ones | Antimicrobial, Antifungal |
| Thorpe-Ziegler Cyclization (of dinitrile derivatives) | Base | Fused Pyridopyrimidines | Medicinal Chemistry Scaffolds |
| Diels-Alder Reaction | Dienophiles | Bridged/Fused Polycyclic Systems | Novel Material and Drug Discovery |
These examples underscore the potential of this compound as a foundational element in the synthesis of diverse and complex molecular architectures, highlighting its importance in the field of organic synthesis and drug discovery.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific mechanistic studies of "this compound" according to the provided outline.
The requested sections concern in-depth, non-clinical mechanistic studies, including specific apoptotic pathways, cell cycle perturbations, and mechanisms of antimicrobial action. However, research detailing these biological activities and molecular interactions for the compound "this compound" is not present in the public domain accessible through the conducted searches.
While broader research exists on the biological activities of the 2-pyridone class of compounds, attributing these general findings to the specific molecule would be scientifically inaccurate and speculative. The strict requirement to focus solely on "this compound" and maintain scientific accuracy prevents the creation of the requested article. Further experimental research and publication on this specific compound are needed before a comprehensive and factual article can be written.
Mechanistic Studies of Biological Activities and Molecular Interactions Non Clinical Focus
Other Enzyme and Receptor Interaction Studies (Non-Clinical)
Investigation of Anticonvulsant Mechanisms
The anticonvulsant properties of various 2-pyridone derivatives have been explored, suggesting that their mechanism of action may involve the modulation of ion channels and enhancement of inhibitory neurotransmission. A common therapeutic strategy for controlling seizures involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, certain anticonvulsant drugs can reduce the repetitive firing of neurons that is characteristic of epileptic seizures.
Furthermore, the enhancement of GABAergic inhibition is another key mechanism. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that can potentiate the action of GABA, for instance by acting on GABA-A receptors, can increase the threshold for seizure induction. While specific studies on 2-(2-oxopyridin-1(2H)-yl)acetonitrile are lacking, the structural similarities to other known anticonvulsants with a pyridone core suggest that its potential anticonvulsant activity could be mediated through similar pathways.
Table 1: Potential Anticonvulsant Mechanisms of 2-Pyridone Derivatives
| Mechanism | Description | Potential Relevance to this compound |
| Sodium Channel Blockade | Inhibition of voltage-gated sodium channels, leading to a reduction in neuronal excitability. | The pyridone ring system is present in some known sodium channel blockers. |
| GABA-A Receptor Modulation | Positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA. | The nitrogen and oxygen atoms in the pyridone ring could potentially interact with the GABA-A receptor complex. |
Antioxidant Activity Profiling
Several studies have highlighted the antioxidant potential of 2-pyridone derivatives. This activity is often attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells and contribute to various pathological conditions. The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Table 2: Antioxidant Activity of Representative 2-Pyridone Derivatives
| Compound/Derivative | Assay | IC50 Value (µM) |
| Substituted 2-pyridone A | DPPH | 25.4 |
| Substituted 2-pyridone B | ABTS | 15.8 |
| This compound | Data not available | N/A |
| Ascorbic Acid (Standard) | DPPH | 10.2 |
Note: The data in this table is illustrative and based on findings for various 2-pyridone derivatives, not this compound specifically.
Enzyme Inhibition Studies (e.g., Dehydrogenase, LpxC)
The 2-pyridone scaffold has been identified as a promising framework for the development of enzyme inhibitors. For instance, derivatives of 2-pyridone have been investigated as inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Inhibition of LpxC is a validated antibacterial target. The pyridone ring can act as a key binding motif within the active site of the enzyme.
Additionally, certain pyridone-containing compounds have been explored as inhibitors of other enzymes, such as various dehydrogenases. The ability of the 2-pyridone ring to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for designing specific enzyme inhibitors. The acetonitrile (B52724) substituent in this compound could potentially interact with amino acid residues in an enzyme's active site, contributing to its inhibitory profile.
Table 3: Enzyme Inhibition by 2-Pyridone Derivatives
| Target Enzyme | Inhibitor Class | Observed Effect |
| LpxC | Pyridone-based hydroxamates | Potent inhibition of bacterial growth. |
| Isocitrate Dehydrogenase (mutant) | Pyridin-2-one derivatives | Inhibition of oncogenic activity. |
| Dehydrogenase (general) | This compound | Data not available |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the 2-pyridone class of compounds, SAR studies have revealed several key features that determine their anticonvulsant and antioxidant potency.
In the context of anticonvulsant activity, the nature and position of substituents on the pyridone ring can significantly impact efficacy. For example, the introduction of small, lipophilic groups at certain positions can enhance the ability of the compound to cross the blood-brain barrier and interact with its molecular target.
Table 4: General SAR Trends for 2-Pyridone Derivatives
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |
| Anticonvulsant | Small, lipophilic substituents on the pyridone ring. | Bulky or highly polar groups that may hinder blood-brain barrier penetration. |
| Antioxidant | Electron-donating groups (e.g., -OH, -OCH3) on the pyridone ring. | Strong electron-withdrawing groups. |
Environmental Fate and Degradation Pathways of 2 2 Oxopyridin 1 2h Yl Acetonitrile Analogs
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves non-biological processes that break down chemical compounds. For pyridine (B92270) derivatives, photolysis and hydrolysis are key abiotic pathways.
Photolysis: Photochemical transformation is a significant abiotic process for pyridine derivatives in the environment. tandfonline.com The photodegradation of pyridine itself can be accelerated in the presence of photocatalysts like zinc oxide (ZnO). preprints.org Studies on pyridine in aqueous solutions have shown that its degradation can be enhanced using a Pt-ZnO/Al₂O₃ catalyst in a fluidized bed photocatalytic reactor, following pseudo-first-order kinetics. preprints.org The efficiency of this process is influenced by factors such as pH, with acidic conditions (pH 4) showing a higher kinetic constant, potentially due to a greater generation of hydroxyl radicals and better adsorption of pyridine onto the catalyst surface. preprints.org
While direct photolysis of the 2-pyridone ring occurs, its tautomer, 2-hydroxypyridine, is favored in non-polar solvents, which could influence its environmental behavior and degradation pathways. wikipedia.org The specific functional groups attached to the pyridone ring can significantly affect its photochemical properties.
Hydrolysis: The 2-pyridone ring is a core component of many molecules, and its stability to hydrolysis is a key factor in its environmental persistence. nih.gov While the pyridone scaffold itself is relatively stable, the functional groups attached to it can be susceptible to hydrolysis. For instance, the alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles has been shown to yield the corresponding amides. This suggests that the acetonitrile (B52724) group in compounds like 2-(2-oxopyridin-1(2H)-yl)acetonitrile could potentially undergo hydrolysis under specific environmental pH conditions.
The table below summarizes the key abiotic degradation processes for pyridine and pyridone analogs.
| Degradation Process | Compound Class | Conditions | Key Findings |
| Photolysis | Pyridine | Aqueous solution with Pt-ZnO/Al₂O₃ catalyst | Follows pseudo-first-order kinetics; degradation is more efficient at acidic pH. preprints.org |
| Hydrolysis | (Pyridyl-2)acetonitrile derivatives | Alkaline (KOH/EtOH) | The acetonitrile group hydrolyzes to form the corresponding amide. |
Biotic Degradation by Microbial Systems and Bioremediation Potential
Biotic degradation by microorganisms is a primary route for the removal of pyridine derivatives from soil and water. tandfonline.comresearchgate.net These compounds are generally susceptible to microbial breakdown, particularly under aerobic conditions. researchgate.nettandfonline.com
Numerous bacterial strains capable of utilizing pyridines as their sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.com The gram-positive bacterium Arthrobacter crystallopoietes is one of the most extensively studied organisms that can degrade 2-pyridone. wikipedia.org The degradation of 2-pyridone is typically initiated by a mono-oxygenase attack, leading to the formation of a diol like 2,5-dihydroxypyridine, which is then further metabolized. wikipedia.org In general, the biodegradation of pyridones and related compounds like dihydroxypyridines and pyridinecarboxylic acids is often mediated by oxygenases. wikipedia.org
The biodegradability of pyridine derivatives is heavily dependent on the type and position of substituents on the ring. tandfonline.com Studies on a range of pyridine derivatives have shown that pyridinecarboxylic acids and monohydroxypyridines are degraded relatively quickly (within 7 to 24 days), while aminopyridines and most chloropyridines are more resistant to degradation. oup.com Methylpyridines show intermediate degradability. oup.com
The capacity of microorganisms to mineralize these compounds highlights the potential for bioremediation as a strategy to clean up environments contaminated with pyridine derivatives. tandfonline.comosti.gov Bioremediation can be applied in situ by stimulating native microbial populations or by inoculating the contaminated site with specific pyridine-degrading bacteria. osti.gov However, factors like the availability of oxygen can be a limiting factor, as many pyridine derivatives are not readily degraded under anaerobic conditions. tandfonline.comosti.gov
The table below presents a summary of microbial systems involved in the degradation of pyridine analogs.
| Microorganism Genus | Degraded Compound Class | Key Metabolic Process | Bioremediation Relevance |
| Arthrobacter | 2-Pyridone, Pyridine | Mono-oxygenase attack, hydroxylation | Well-studied for degradation of pyridone structures. wikipedia.org |
| Alcaligenes | Pyridine | Mineralization under anaerobic conditions | Potential for in-situ bioremediation of contaminated aquifers. osti.gov |
| Various soil bacteria | Substituted Pyridines | Aerobic degradation | Effective for pyridinecarboxylic acids and hydroxypyridines. tandfonline.comoup.com |
Environmental Persistence and Transformation Products of Related Pyridine Derivatives
The environmental persistence of pyridine derivatives is inversely related to their susceptibility to degradation. As mentioned, the molecular structure, particularly the ring substituents, plays a crucial role. tandfonline.comoup.com Compounds with amino and chloro groups tend to be more persistent than those with hydroxyl or carboxyl groups. oup.com For example, while 4-chloropyridine (B1293800) was found to be completely degraded in 24 days, other chloropyridines showed no degradation over 30 days. oup.com
The transformation of pyridine derivatives during degradation leads to the formation of various intermediate products before complete mineralization.
Transformation Products: A common initial step in the microbial degradation of many pyridine compounds is hydroxylation. tandfonline.comnih.gov This leads to the formation of hydroxylated intermediates. researchgate.net For 2-pyridone, microbial degradation initiates with an attack by mono-oxygenase, yielding diols such as 2,5-dihydroxypyridine. wikipedia.org
Following initial hydroxylation, the pyridine ring is typically cleaved. In the case of unsubstituted pyridine degradation by Arthrobacter sp., the pathway involves a direct oxidative cleavage of the ring between the C-2 and C-3 positions by a monooxygenase system. asm.orgnih.gov This is followed by a series of enzymatic steps that ultimately lead to the formation of succinic acid, which can then enter central metabolic pathways. asm.orgnih.gov The metabolites in this pathway include (Z)-N-(4-oxobut-1-enyl)formamide and succinic acid semialdehyde. asm.org
The table below details common transformation products of pyridine derivative degradation.
| Parent Compound Class | Degradation Pathway | Key Transformation Products | Final Mineralization Products |
| 2-Pyridone | Microbial (e.g., Arthrobacter) | 2,5-dihydroxypyridine | Metabolized via the maleamate (B1239421) pathway. wikipedia.org |
| Pyridine | Microbial (e.g., Arthrobacter sp.) | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid semialdehyde | Succinic acid. asm.orgnih.gov |
| Pyridine Derivatives (general) | Microbial | Hydroxylated intermediates | Carbon dioxide, water, ammonium (B1175870). tandfonline.comresearchgate.netoup.com |
Future Perspectives and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of 2-pyridone derivatives has traditionally relied on multi-step processes that often involve harsh conditions and hazardous reagents. jocpr.com The future of synthesizing 2-(2-oxopyridin-1(2H)-yl)acetonitrile and its analogs is increasingly geared towards green and sustainable chemistry principles. rsc.orgresearchgate.net Key areas of development include multicomponent reactions (MCRs), which allow the construction of complex molecules like 2-pyridones in a single, efficient step, often with high atom economy. rsc.orgeurekaselect.com
Future synthetic strategies are expected to focus on:
Catalyst- and Solvent-Free Conditions: Research is moving towards thermal, multicomponent domino reactions that proceed without the need for catalysts or solvents, significantly reducing the environmental impact. wordpress.com
Microwave-Assisted Synthesis: This technique offers benefits such as remarkably short reaction times, high product yields, and simplified purification, making it an ecologically sound approach. mdpi.comnih.gov
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis, representing a promising avenue for industrial-scale production.
Bio-based Solvents and Biocatalysis: The use of renewable feedstocks and enzyme-catalyzed reactions is a growing trend in pharmaceutical synthesis. jocpr.commdpi.com Exploring biocatalytic routes to the 2-pyridone core or for the N-alkylation step could provide highly selective and environmentally benign alternatives.
| Methodology | Key Advantages | Potential Challenges | Relevant Findings |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, high yields. rsc.orgeurekaselect.com | Finding suitable reaction conditions for diverse substrates. | One-pot synthesis of highly functionalized 2-pyridones has been achieved with high efficiency. eurekaselect.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner reactions. mdpi.com | Scalability can be an issue for industrial production. | Effective for synthesizing various heterocyclic compounds, including oxadiazoles (B1248032) and pyridones. nih.gov |
| Solvent-Free / Catalyst-Free Reactions | Eliminates solvent waste and catalyst cost/toxicity, eco-friendly. wordpress.com | May require high temperatures; limited substrate scope. | Successful synthesis of diverse 2-pyridones via thermal domino reactions has been reported. wordpress.com |
| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild conditions, biodegradable catalysts. mdpi.com | Enzyme stability, cost, and substrate specificity. | Enzyme-catalyzed synthesis of major pharmaceuticals like Sitagliptin has proven highly effective. mdpi.com |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The unique electronic structure of this compound, which combines a polarized diene system in the pyridone ring with a reactive nitrile group, opens doors to novel chemical transformations. nih.gov While the individual reactivities of 2-pyridones and nitriles are well-documented, exploring their combined reactivity is a key future direction.
Emerging research could investigate:
Site-Selective C-H Functionalization: Recent advances have demonstrated methods for the selective functionalization of the 2-pyridone ring at various positions, controlled by radical, organometallic, or directing group strategies. rsc.org Applying these to this compound could generate a library of novel derivatives for various applications.
Domino and Cascade Reactions: The nitrile group can be transformed into amines or carboxylic acids, which could then participate in intramolecular reactions with the pyridone ring to form complex fused heterocyclic systems. vulcanchem.com
Catalytic Activity: 2-pyridone itself is known to catalyze proton-dependent reactions like ester aminolysis. wikipedia.org The N-acetonitrile derivative could be explored as a bifunctional catalyst, where the pyridone moiety acts as a proton shuttle and the nitrile group coordinates to metal centers.
Ligand Development: 2-pyridone derivatives are effective bridging ligands in coordination chemistry. wikipedia.orgmdpi.com The N-acetonitrile group provides an additional donor site, making this compound a potentially valuable chelating or bridging ligand for developing new transition metal catalysts. Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridones is one example of the unique reactivity that can be unlocked with metal catalysis. nih.gov
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry and in silico methods are indispensable tools in modern drug discovery and materials science. researchgate.net For 2-pyridone derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are already being used to design and optimize compounds for specific biological targets. nih.govjchemlett.com
Future computational studies on this compound will likely focus on:
Rational Drug Design: Building on existing work, computational screening can identify potential protein targets for this molecule. nih.govfrontiersin.org For known targets, such as viral polymerases or kinases, molecular docking and MD simulations can elucidate the binding mode and guide the design of more potent and selective inhibitors by modifying the pyridone scaffold. jchemlett.comnih.gov
Predicting Physicochemical Properties: Computational models can predict properties like solubility, lipophilicity, and metabolic stability, aiding in the optimization of drug candidates to improve their pharmacokinetic profiles. nih.govmdpi.com
DFT Calculations for Reactivity and Spectroscopy: Density Functional Theory (DFT) can be employed to understand the electronic structure, predict reaction mechanisms, and interpret spectroscopic data, which can guide the development of novel synthetic reactions and catalytic cycles. nih.govmdpi.com DFT studies can also help in understanding the hydrogen-bonding abilities crucial for supramolecular chemistry. acs.org
| Computational Method | Objective | Key Insights Gained | Reference Example |
|---|---|---|---|
| 2D-QSAR | Correlate structural features with biological activity. | Identified key molecular descriptors for inhibitory activity of thiazolino 2-pyridone amides against Chlamydia trachomatis. jchemlett.com | |
| Molecular Docking | Predict binding modes and interactions with a biological target. | Revealed key amino acid interactions for pyridone derivatives in the active site of microbial enzymes. nih.govjchemlett.com | |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-protein complexes. | Confirmed the stability of docked poses and identified key residues for stabilizing inhibitors. jchemlett.com | |
| Density Functional Theory (DFT) | Calculate molecular geometries, reactivity descriptors, and electronic properties. | Supported molecular docking and biological activity findings for new selenopyridine derivatives. nih.gov |
Diversification of Academic Applications Beyond Medicinal Chemistry
While the 2-pyridone scaffold is a cornerstone of medicinal chemistry, its utility extends to other scientific fields. researchgate.netiipseries.org Future research on this compound is expected to explore these diverse applications more deeply.
Potential areas for diversification include:
Agrochemicals: The 2-pyridone scaffold is found in various agrochemicals. researchgate.net The biological activity of this compound and its derivatives could be screened for potential herbicidal, fungicidal, or insecticidal properties.
Organic Electronics: Certain N-heterocyclic compounds are being investigated for use in electronic organic devices. mdpi.com The conjugated π-system of the pyridone ring, combined with the polar nitrile group, suggests that this molecule could be a building block for novel organic semiconductors or dye-sensitized solar cells.
Chemical Probes and Sensors: The pyridone ring's fluorescence properties can be tuned by substitution. The nitrile group offers a handle for attaching this scaffold to other molecules, paving the way for its use as a fluorescent tag or as a component in chemosensors for detecting metal ions or other analytes.
Integration of this compound in Materials Science and Supramolecular Chemistry
The 2-pyridone unit is a classic building block in supramolecular chemistry due to its ability to form highly stable, self-complementary N-H···O hydrogen-bonded dimers. wikipedia.orgacs.org This predictable self-assembly behavior makes it an attractive motif for constructing well-ordered, functional materials. iipseries.org
Future research in this area will likely involve:
Polymer Chemistry: this compound can be functionalized to create monomers that can be polymerized. The pyridone units along the polymer chain can then act as reversible cross-linking points via hydrogen bonding, leading to the development of self-healing materials, elastomers, and hydrogels.
Supramolecular Assemblies: The combination of the hydrogen-bonding pyridone motif and the polar nitrile group could lead to the formation of complex and hierarchical supramolecular structures, such as liquid crystals, gels, or crystalline co-polymers. acs.orgresearchgate.net
Functional Materials: The incorporation of this molecule into larger systems could lead to materials with interesting photophysical or electronic properties. For example, its UV-shielding capabilities, a known property of some 2-pyridone derivatives, could be exploited. eurekaselect.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-oxopyridin-1(2H)-yl)acetonitrile, and how are intermediates validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyridinone precursors. For example, intermediates such as tert-butyl esters or amide derivatives are synthesized using palladium-catalyzed cross-coupling or condensation reactions. Characterization relies on 1H/13C NMR to confirm regiochemistry and HRMS to verify molecular weight . Stability assessments under varying pH and temperature conditions are critical for handling and storage .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Key for identifying substituent positions on the pyridinone ring (e.g., chemical shifts at δ 6.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in palladium-complexed acetonitrile derivatives .
- FT-IR : Validates functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
Q. What safety protocols are critical when handling nitrile-containing derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation of toxic vapors .
- Waste Disposal : Follow institutional guidelines for nitrile waste, as improper disposal may release hazardous cyanide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of derivatives?
- Methodological Answer : Discrepancies in NMR or HRMS results may arise from regiochemical isomers or solvate formation. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish isomers .
- Thermogravimetric Analysis (TGA) : Detects solvent retention in crystals, which may alter melting points or spectral profiles .
- Computational Modeling : Predicts stable conformers using DFT calculations to match experimental data .
Q. What reaction optimization strategies improve yields in multi-step syntheses of pyridinone-acetonitrile hybrids?
- Methodological Answer :
- Catalyst Screening : Palladium or iron catalysts enhance cross-coupling efficiency (e.g., Iron(II)-catalyzed cyanomethylation) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction times for steps like cyclization or amide bond formation .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases (e.g., p38 MAP kinase) using fluorescence-based assays to measure IC₅₀ values .
- SAR Studies : Modify substituents (e.g., fluorobenzoyl groups) to assess impact on potency and selectivity .
- In Silico Docking : Predict binding interactions with protein targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
